molecular formula C9H10N2O7S B13817111 Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- CAS No. 33144-12-6

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro-

Cat. No.: B13817111
CAS No.: 33144-12-6
M. Wt: 290.25 g/mol
InChI Key: RGNRSPQQRBBORA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- is an aromatic sulfonic acid with the molecular formula C9H10N2O7S. It is known for its unique structure, which includes two nitro groups and three methyl groups attached to a benzene ring, along with a sulfonic acid group. This compound is used in various scientific and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- typically involves the nitration of 2,4,6-trimethylbenzenesulfonic acid. This process requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can engage in acid-base interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,4,6-trimethyl-3,5-dinitro- is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these functional groups are required .

Properties

CAS No.

33144-12-6

Molecular Formula

C9H10N2O7S

Molecular Weight

290.25 g/mol

IUPAC Name

2,4,6-trimethyl-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C9H10N2O7S/c1-4-7(10(12)13)5(2)9(19(16,17)18)6(3)8(4)11(14)15/h1-3H3,(H,16,17,18)

InChI Key

RGNRSPQQRBBORA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)C)[N+](=O)[O-]

Origin of Product

United States

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